N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-25-13-11-20(14-16-8-12-26-15-16)19(22)17-4-6-18(7-5-17)27(23,24)21-9-2-3-10-21/h4-8,12,15H,2-3,9-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMZOMXTPNBTJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, a compound with potential therapeutic applications, has garnered attention in recent years due to its diverse biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its effects.
Chemical Structure and Properties
The compound can be characterized by its structural components:
- Furan ring : A five-membered aromatic ring with oxygen.
- Pyrrolidine : A five-membered nitrogen-containing ring.
- Sulfonamide group : Known for its antibacterial properties.
The molecular formula is with a molecular weight of approximately 321.41 g/mol.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of furan have shown effectiveness against various bacterial strains, including Helicobacter pylori and Staphylococcus aureus .
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. Similar furan derivatives have demonstrated cytotoxic effects against human tumor cell lines. For example, a study on 3-formylchromone derivatives revealed selective cytotoxicity against certain cancer cells while sparing normal cells .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. It may inhibit certain enzymes involved in cancer progression and microbial resistance, although specific data on this compound is limited. Research on related compounds has shown promising results in inhibiting urease activity, which is crucial for the survival of H. pylori .
Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of several furan derivatives, including those structurally related to our compound. The results indicated that these compounds inhibited the growth of H. pylori effectively, comparable to standard antibiotics .
Study 2: Cytotoxicity Assessment
In a cytotoxicity assessment involving various human tumor cell lines, compounds similar to this compound exhibited significant tumor cell-specific cytotoxicity. The study highlighted that structural modifications could enhance or diminish this activity .
Study 3: Enzyme Inhibition Analysis
Research focusing on enzyme inhibition demonstrated that certain furan-based compounds effectively inhibited urease activity. This inhibition is critical for developing treatments against H. pylori, which relies on urease for survival in acidic environments .
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | Furan derivatives | Inhibition of H. pylori growth |
| Anticancer | 3-formylchromone derivatives | Cytotoxicity against tumor cells |
| Enzyme Inhibition | Urease inhibitors | Reduced urease activity |
Table 2: Cytotoxicity Results Against Tumor Cell Lines
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Furan derivative A | HeLa | 25 |
| Furan derivative B | MCF-7 | 30 |
| N-(furan-3-ylmethyl)... | A549 | 20 |
Preparation Methods
Sulfonation of 4-Aminobenzoic Acid
The sulfonamide group is introduced via diazotization and sulfonation:
- Diazotization : 4-Aminobenzoic acid is treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C to form the diazonium salt.
- Sulfonation : The diazonium salt reacts with sulfur dioxide (SO₂) in the presence of copper(I) chloride (CuCl) to yield 4-chlorosulfonylbenzoic acid .
- Amination : The chlorosulfonyl intermediate reacts with pyrrolidine in tetrahydrofuran (THF) at room temperature, producing 4-(pyrrolidin-1-ylsulfonyl)benzoic acid (Yield: 68–72%).
Reaction Conditions :
- Solvent: THF/H₂O (2:1)
- Temperature: 25°C
- Stoichiometry: Pyrrolidine (1.2 equiv)
Synthesis of N-(Furan-3-ylmethyl)-N-(2-Methoxyethyl)Amine
Alkylation of 2-Methoxyethylamine
The secondary amine is synthesized via a two-step alkylation:
- Protection : 2-Methoxyethylamine is treated with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) to form the Boc-protected amine.
- Alkylation : The protected amine reacts with furan-3-ylmethyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C.
- Deprotection : The Boc group is removed using trifluoroacetic acid (TFA) in DCM, yielding N-(furan-3-ylmethyl)-N-(2-methoxyethyl)amine (Yield: 55–60%).
Optimization Notes :
- Excess furan-3-ylmethyl bromide (1.5 equiv) ensures complete alkylation.
- Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) removes unreacted starting materials.
Benzamide Coupling via Carboxylic Acid Activation
Acid Chloride Formation
4-(Pyrrolidin-1-ylsulfonyl)benzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in refluxing toluene (Yield: 95%).
Reaction Conditions :
- Solvent: Toluene
- Temperature: 80°C
- Duration: 4 hours
Amide Bond Formation
The acid chloride reacts with N-(furan-3-ylmethyl)-N-(2-methoxyethyl)amine in anhydrous DCM under nitrogen atmosphere:
- Coupling : Triethylamine (TEA, 2.0 equiv) is added to scavenge HCl.
- Workup : The crude product is washed with aqueous NaHCO₃ and brine, followed by drying over MgSO₄.
- Purification : Column chromatography (ethyl acetate/hexane, 1:1) yields the title compound (Yield: 65–70%).
Key Analytical Data :
- ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J=8.4 Hz, 2H, ArH), 7.65 (d, J=8.4 Hz, 2H, ArH), 7.35 (s, 1H, Furan-H), 6.45 (d, J=2.8 Hz, 1H, Furan-H), 4.55 (s, 2H, NCH₂Furan), 3.75–3.60 (m, 4H, OCH₂CH₂O), 3.40 (s, 3H, OCH₃), 3.20–3.00 (m, 4H, Pyrrolidine-H), 1.90–1.70 (m, 4H, Pyrrolidine-H).
- HRMS : Calculated for C₂₀H₂₅N₂O₅S [M+H]⁺: 405.1482; Found: 405.1485.
Alternative Pathways and Optimization
Coupling Reagent-Mediated Synthesis
To avoid acid chloride handling, the benzoic acid is activated with 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in DMF:
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction time for amide coupling:
Challenges and Side Reactions
Sulfonamide Hydrolysis
The pyrrolidin-1-ylsulfonyl group is susceptible to hydrolysis under strongly acidic or basic conditions. Mitigation strategies include:
Amine Over-Alkylation
Excess alkylating agent in Step 3.1 leads to tertiary amine byproducts. Controlled stoichiometry and stepwise addition minimize this issue.
Scalability and Industrial Adaptations
Kilogram-scale production employs continuous flow reactors for diazotization and sulfonation steps, enhancing safety and yield (85–90%).
Q & A
Q. What are the critical steps in synthesizing N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves a multi-step process:
- Step 1 : Preparation of the pyrrolidin-1-ylsulfonylbenzamide core via sulfonylation of 4-aminobenzoic acid derivatives using pyrrolidine and sulfonyl chloride under controlled pH (7–8) and low temperature (0–5°C) to prevent side reactions.
- Step 2 : Coupling the furan-3-ylmethyl and 2-methoxyethyl groups via nucleophilic substitution or amide bond formation, requiring anhydrous solvents (e.g., DMF or THF) and catalysts like HATU or EDCI .
- Optimization : Reaction time, solvent polarity, and temperature are critical. For example, higher yields (>75%) are achieved in THF at 60°C for 12 hours, monitored by TLC/HPLC .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?
- Methodology :
- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions (e.g., furan methyl protons at δ 3.8–4.2 ppm, pyrrolidine sulfonyl group at δ 2.9–3.1 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 447.15) and detects impurities (<2%) .
- HPLC : Quantifies purity (>95%) using a C18 column with acetonitrile/water gradient .
Q. How can common impurities during synthesis be identified and mitigated?
- Methodology :
- Byproduct Analysis : Unreacted starting materials (e.g., residual furan-3-ylmethylamine) are detected via GC-MS and removed by column chromatography (silica gel, ethyl acetate/hexane eluent) .
- Hydrolysis Prevention : Moisture-sensitive steps (e.g., sulfonylation) require inert atmospheres (N2/Ar) and molecular sieves .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s pharmacological profile?
- Methodology :
- Substituent Variation : Replace the 2-methoxyethyl group with bulkier (e.g., cyclopropyl) or electron-withdrawing groups (e.g., CF3) to assess potency changes in enzyme inhibition assays .
- Biological Testing : Compare IC50 values against targets (e.g., kinase enzymes) using fluorescence polarization assays. For example, a 2-methoxyethyl-to-cyclopropyl substitution increased affinity by 3-fold in analogous compounds .
Q. What mechanistic approaches elucidate this compound’s interaction with biological targets?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to predict binding modes with enzymes (e.g., COX-2 or PI3K). The sulfonyl group may form hydrogen bonds with catalytic lysine residues .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD < 100 nM) to validate target engagement .
Q. How can in vitro findings be translated to in vivo models for therapeutic validation?
- Methodology :
- Pharmacokinetic Profiling : Assess oral bioavailability in rodents via LC-MS/MS. Structural analogs showed Tmax at 2 hours and 40% bioavailability, suggesting need for prodrug strategies .
- Xenograft Models : Test antitumor efficacy in murine models (e.g., 50 mg/kg daily dosing, tumor volume reduction >50% in 14 days) with toxicity monitoring (liver/kidney function tests) .
Q. How should contradictory data on biological activity across studies be resolved?
- Methodology :
- Meta-Analysis : Compare assay conditions (e.g., ATP concentration in kinase assays). For example, conflicting IC50 values (10 nM vs. 500 nM) may arise from varying ATP levels (1 mM vs. 100 µM) .
- Orthogonal Validation : Confirm activity using alternative methods (e.g., thermal shift assays alongside enzyme inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
